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Cat. No.: B090634

A deep dive into the performance, mechanisms, and experimental protocols of two leading
fluorocarbon etchants.

In the realm of semiconductor fabrication, the precise and controlled etching of dielectric
materials is a cornerstone of creating intricate integrated circuits. Among the various etchants
employed, fluorocarbon gases are pivotal for their ability to selectively etch silicon dioxide
(SiO2) and other dielectrics. This guide provides a comparative study of two such gases:
Octafluorocyclobutane (c-CsFs) and Hexafluoro-1,3-butadiene (CaFs). While both are
mainstays in plasma etching, they exhibit distinct characteristics that make them suitable for
different applications. This analysis, supported by experimental data, aims to equip
researchers, scientists, and drug development professionals with the knowledge to select the
optimal etchant for their specific needs.

CaFs has long been a standard in the industry, known for its robust process window and
effectiveness in etching silicon dioxide.[1] However, its high global warming potential (GWP)
has driven the search for more environmentally benign alternatives.[2] CaFes has emerged as a
promising candidate, offering a significantly lower GWP and atmospheric lifetime.[2][3] Beyond
its environmental advantages, CaFe presents unique process characteristics, particularly in
terms of polymerization and etch selectivity, which are critical parameters in achieving desired
etch profiles and protecting underlying layers.[4][5]

This guide will explore the comparative performance of CsFs and CaFs, focusing on key metrics
such as etch rate and selectivity. We will delve into the underlying plasma chemistry and
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surface interactions that govern their behavior and provide detailed experimental protocols for
their application.

Performance Comparison: CaFs vs. CaFe

The choice between CaFs and CaFe often hinges on the desired balance between etch rate and
selectivity. The following table summarizes key quantitative data from comparative studies.
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Performance Metric CasFs/Ar Plasma

CaFelAr Plasma

Key Observations

SiOz Etch Rate Higher

Lower

The SiO2 etch rate is
generally higher for
CaFs/Ar plasmas
compared to CaFe/Ar
plasmas under similar
conditions.[4][6][7]
This is partly
attributed to a higher
F/C ratio in the
steady-state
fluorocarbon film
formed on the SiO2
surface with CaFs.[7]

SiO2/Si Etch
Selectivity

Lower (e.g., ~5 at
90% Ar)

CaFe/Ar plasmas
consistently
demonstrate higher
selectivity for etching
SiO2 over silicon.[4][7]

Higher (e.g., ~9 at

90% Ar)

This is a significant
advantage for
processes where the
underlying silicon
substrate must be

preserved.

SiOz/Photoresist Etch Lower (e.g., ~2 at

Similar to silicon
selectivity, CaFe/Ar
provides better

selectivity to

Higher (e.g., ~4 at

photoresist masks,

Selectivity 90% Ar) 90% Ar) o )
which is crucial for
maintaining pattern
integrity during the
etch process.[4][7]
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Fluorocarbon Film

Thickness

Thinner (~2.8 nm)

Thicker (~4.0 nm)

CaFe plasmas are
more polymerizing,
leading to the
formation of a thicker
fluorocarbon film on
the substrate surface.
[4][6][7] This thicker
film is a key factor in

its higher selectivity.

Polymer Deposition
Rate

Lower

Higher

The inherent chemical
structure of CaFe
leads to a higher
deposition rate of
fluorocarbon polymers

compared to CaFs.[7]
[8]

Primary Etching

Species

Atomic Fluorine

Atomic Fluorine

For both gases,
atomic fluorine is the
primary etching

species for SiO2.[4]

Radical Densities

Higher CF and COF:2
partial pressures. CF2
partial pressure is
higher above 40% Ar
dilution.[4][7]

Higher CF2 partial
pressure in Ar-lean
mixtures (below 40%
An.[4]7]

The relative densities
of different
fluorocarbon radicals
play a crucial role in
the balance between
etching and

polymerization.

Experimental Protocols

To provide a practical context for the data presented, this section outlines a typical

experimental methodology for comparing CaFs and CaFs in a plasma etching process.

Objective: To compare the etch rates of SiO2 and the selectivity to Si and photoresist for
CaFs/Ar and CaFe/Ar plasmas.
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Apparatus:

Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP) reactor.[4][8] A
dual-frequency CCP etcher is often used in comparative studies.[6]

13.56 MHz RF power supply for plasma generation (and potentially a separate lower
frequency bias power supply).[9]

Substrate holder with temperature control and a DC bias voltage measurement system.
Gas delivery system with mass flow controllers for CaFs, CaFe, and Ar.

In-situ diagnostics such as Optical Emission Spectroscopy (OES) to monitor radical species
and a Langmuir probe for plasma parameter measurements.[9][10]

Ex-situ metrology tools like a scanning electron microscope (SEM) for etch profile analysis
and an ellipsometer or X-ray photoelectron spectroscopy (XPS) for film thickness and
composition measurements.[4][5]

Materials:

« Silicon wafers with a thermally grown or plasma-enhanced chemical vapor deposited
(PECVD) SiO:z2 film of a known thickness.

o Wafers patterned with a photoresist mask.
» Bare silicon wafers for selectivity measurements.
Procedure:

o Chamber Preparation: Perform a chamber clean process to ensure a consistent starting
condition. This typically involves an Oz plasma clean.

o Wafer Loading: Load the prepared wafers (patterned SiOz, bare Si) onto the substrate
holder.

e Process Conditions: Set the desired process parameters. A typical starting point for
comparison could be:
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o Pressure: 20 mTorr[4]
o Total Gas Flow Rate: 40 sccm[10]

o Gas Mixture: Vary the ratio of CaFs/Ar and CaFs/Ar (e.g., from pure fluorocarbon to 90% Ar
dilution).[4]

o ICP/Source Power: 800 W[10]
o Bias Power: 150 W[10]

o Substrate Temperature: Maintained at a constant temperature, for example, 20°C.

o Plasma Etching: Ignite the plasma and etch for a predetermined time. The etch time should
be sufficient to remove a measurable amount of SiO2 without completely etching through the
film or the photoresist.

o Post-Etch Analysis:

[¢]

Measure the remaining SiO2z and photoresist thickness using an ellipsometer to calculate
the etch rates.

[¢]

Measure the etch depth into the bare silicon wafer to determine the Si etch rate and
calculate selectivity.

[e]

Analyze the etch profile (e.g., sidewall angle, bowing) using an SEM.

[e]

Characterize the composition and thickness of any deposited fluorocarbon films using
XPS.[5]

» Data Comparison: Repeat the experiment for both CaFs and CaFse across the same range of
process conditions to generate comparative data.

Visualizing the Comparison and Workflow

To better understand the logical flow of this comparative study and the experimental process,
the following diagrams are provided.
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Caption: Logical flow comparing CaFs and CaFs performance.
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Caption: Generalized experimental workflow for plasma etching.
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Signaling Pathways and Mechanisms

The differing performance of C4Fs and CaFe can be attributed to their distinct dissociation
pathways in the plasma and the resulting surface chemistry.

o CaFs Plasma: The cyclic structure of CaFs tends to break into smaller fragments, leading to a
relatively higher concentration of F atoms and CFx radicals with a higher F/C ratio.[7] This
contributes to a higher SiO:z etch rate. The polymer film formed is thinner and less cross-
linked, offering less protection to the underlying layers and thus lower selectivity.[4][7]

e CaFe Plasma: The double bonds in the linear CsFs molecule are more readily broken, leading
to the formation of larger, polymerizing radicals.[3] This results in a thicker, more carbon-rich
polymer layer on the substrate.[4][5] This polymer layer effectively protects the underlying
silicon and photoresist from the etching species, leading to significantly higher selectivity.
The trade-off is a reduced transport of etchant species to the SiO2 surface, resulting in a
lower etch rate.[6]

The addition of an inert gas like Argon (Ar) plays a crucial role in modulating the plasma
characteristics for both gases. Increasing the Ar concentration generally increases the ion
density and ion current, which enhances the physical sputtering component of the etch
process.[4][7] This can lead to an increase in etch rates up to a certain point, after which
dilution effects dominate. Importantly, Ar addition has been shown to increase the selectivity for
both gases, particularly for CaFe.[4][7]

In conclusion, the choice between CaFs and CaFe for plasma etching applications is a nuanced
decision that depends on the specific process requirements. CaFs is a suitable choice for
applications where a high etch rate is paramount and selectivity requirements are less
stringent. Conversely, CaFs is the preferred etchant when high selectivity to underlying layers
such as silicon and photoresist is critical, as is often the case in advanced semiconductor
manufacturing with smaller feature sizes and complex device architectures. Its environmental
benefits further bolster its position as a next-generation etching gas.[2] Future research will
likely focus on optimizing gas mixtures and plasma conditions to harness the advantages of
both gases, potentially in cyclical etching processes like Atomic Layer Etching (ALE).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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